3-Chloro-4-nitrotoluene
Overview
Description
3-Chloro-4-nitrotoluene is an organic compound with the molecular formula C₇H₆ClNO₂. It is a derivative of toluene, where the methyl group is substituted with a chlorine atom at the third position and a nitro group at the fourth position on the benzene ring. This compound is used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
Similar compounds like nitrotoluenes have been known to affect various organs in the body .
Mode of Action
Nitrotoluenes, in general, are known to undergo various chemical reactions . The nitro group can be reduced to an amine group, and the compound can undergo further reactions depending on the environmental conditions .
Biochemical Pathways
It’s worth noting that aromatic compounds like 3-chloro-4-nitrotoluene can be degraded by certain bacteria through chemotaxis .
Pharmacokinetics
Similar compounds like nitrotoluenes are known to be absorbed and distributed in the body, metabolized primarily in the liver, and excreted via urine .
Result of Action
Nitrotoluenes have been reported to cause various effects such as sedation and cyanosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain bacteria can lead to the degradation of this compound . Additionally, factors like temperature, pH, and the presence of other chemicals can also affect its stability and action .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Chloro-4-nitrotoluene are not fully understood. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is possible that the compound’s effects may vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound may interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-nitrotoluene can be synthesized through a multi-step process involving the nitration and chlorination of toluene. The general steps are as follows:
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrotoluene.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide or amines.
Oxidation: Potassium permanganate.
Major Products Formed
Reduction: 3-Chloro-4-aminotoluene.
Substitution: 3-Hydroxy-4-nitrotoluene or 3-Amino-4-nitrotoluene.
Oxidation: 3-Chloro-4-nitrobenzoic acid.
Scientific Research Applications
3-Chloro-4-nitrotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrotoluene
- 2-Chloro-4-nitrotoluene
- 3-Chloro-2-nitrotoluene
Uniqueness
3-Chloro-4-nitrotoluene is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different chemical behavior and applications due to the electronic effects of the substituents .
Properties
IUPAC Name |
2-chloro-4-methyl-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSQRFPDZCBVBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192228 | |
Record name | 3-Chloro-4-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38939-88-7 | |
Record name | 2-Chloro-4-methyl-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38939-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038939887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLORO-4-NITROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSC68C64BS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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